molecular formula C8H13IO B14489118 Cyclooctanone, 2-iodo- CAS No. 63641-49-6

Cyclooctanone, 2-iodo-

Cat. No.: B14489118
CAS No.: 63641-49-6
M. Wt: 252.09 g/mol
InChI Key: NFNUMRFPRGUAHI-UHFFFAOYSA-N
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Description

Cyclooctanone, 2-iodo- is an organic compound that belongs to the class of cycloalkanes It is a derivative of cyclooctanone, where an iodine atom is attached to the second carbon of the cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctanone, 2-iodo- can be synthesized through several methods. One common approach involves the iodination of cyclooctanone using iodine and a suitable oxidizing agent. For instance, the reaction of cyclooctanone with iodine in the presence of a base such as potassium hydroxide can yield Cyclooctanone, 2-iodo-.

Another method involves the use of samarium (II) iodide-mediated intramolecular aldol cyclization of ω-oxiranyl keto octanal. This method provides a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

Industrial production of Cyclooctanone, 2-iodo- typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclooctanone, 2-iodo- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclooctanone derivatives.

    Reduction: Reduction reactions can convert it back to cyclooctanone or other reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclooctanone derivatives with additional functional groups.

    Reduction: Cyclooctanone or cyclooctanol.

    Substitution: Cyclooctanone derivatives with different substituents replacing the iodine atom.

Scientific Research Applications

Cyclooctanone, 2-iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclooctanone, 2-iodo- involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom can participate in various reactions, including nucleophilic substitution and oxidative addition, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanone: The parent compound without the iodine substitution.

    Cyclooctanol: The alcohol derivative of cyclooctanone.

    Cyclooctane: The fully saturated hydrocarbon without any functional groups.

Uniqueness

Cyclooctanone, 2-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties

Properties

CAS No.

63641-49-6

Molecular Formula

C8H13IO

Molecular Weight

252.09 g/mol

IUPAC Name

2-iodocyclooctan-1-one

InChI

InChI=1S/C8H13IO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2

InChI Key

NFNUMRFPRGUAHI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(CC1)I

Origin of Product

United States

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